Cinnamylamine hydrochloride

概要

説明

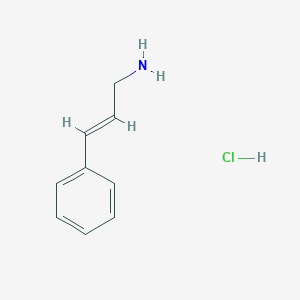

Cinnamylamine hydrochloride is an aromatic amine compound derived from cinnamylamine. It is characterized by the presence of a phenyl group attached to an amino group via a three-carbon chain. This compound is of significant interest due to its applications in the synthesis of biologically active molecules, including drugs and energetic materials.

準備方法

Synthetic Routes and Reaction Conditions: Cinnamylamine hydrochloride can be synthesized through various methods. One common approach involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum. This enzyme catalyzes the stereoselective amination of cinnamaldehyde to cinnamylamine. The reaction conditions typically involve the use of pyridoxal phosphate (PLP) and nicotinamide adenine dinucleotide phosphate (NADPH) as cofactors .

Industrial Production Methods: In industrial settings, this compound can be produced through a combinatorial metabolic engineering strategy. This involves the use of engineered Escherichia coli strains with reduced aromatic aldehyde reduction capabilities. The carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli are employed to convert cinnamic acid to cinnamaldehyde, which is then converted to cinnamylamine .

化学反応の分析

Types of Reactions: Cinnamylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cinnamaldehyde.

Reduction: It can be reduced to form cinnamyl alcohol.

Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Cinnamaldehyde

Reduction: Cinnamyl alcohol

Substitution: Various substituted cinnamylamine derivatives

科学的研究の応用

Medicinal Chemistry

Cinnamylamine hydrochloride has garnered attention for its potential therapeutic properties:

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies suggest it could influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in neurological health.

- Antimicrobial Activity : The compound has demonstrated promising antibacterial activity against various bacterial strains, including some resistant to conventional antibiotics. This makes this compound a potential candidate for developing new antibiotics to combat antibiotic resistance.

- Anticancer Potential : Preliminary studies have indicated that cinnamylamine derivatives may exhibit anticancer properties. The compound's ability to interact with biological targets suggests further exploration could lead to new cancer therapies.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Cinnamylamines : It can be synthesized through various methods, including the Heck reaction, which allows for scalable production of cinnamylamines. These compounds are significant pharmacophores in medicinal chemistry, used in the synthesis of drugs like Reboxetine and Naftifine .

- Ligand in Coordination Chemistry : this compound may act as a ligand in coordination chemistry, interacting with various receptors and enzymes. Understanding these interactions is critical for developing new therapeutic agents based on cinnamylamine derivatives.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Neuroprotective Studies : A study focusing on the neuroprotective effects of this compound revealed its potential to mitigate oxidative stress in neuronal cells, suggesting its use in neurodegenerative disease models.

- Antimicrobial Research : In vitro studies have shown that this compound exhibits significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus, indicating its potential role as a new antibiotic agent.

- Synthesis Protocols : Recent advancements in synthetic methods have improved the scalability of cinnamylamines via the Heck reaction, demonstrating practical applications in pharmaceutical synthesis .

作用機序

The mechanism of action of cinnamylamine hydrochloride involves its interaction with various molecular targets. It primarily operates by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and modulating pro-inflammatory mediators. Additionally, it disrupts bacterial cell walls and induces apoptosis in cancer cells .

類似化合物との比較

Phenethylamine: Similar structure but lacks the phenyl group attached to the amino group via a three-carbon chain.

Benzylamine: Contains a benzyl group instead of a cinnamyl group.

Cinnamaldehyde: The aldehyde form of cinnamylamine.

Uniqueness: Cinnamylamine hydrochloride is unique due to its ability to undergo a wide range of chemical reactions and its applications in the synthesis of biologically active molecules. Its structure allows for the formation of various derivatives, making it a versatile compound in both research and industrial applications .

生物活性

Cinnamylamine hydrochloride, the hydrochloride salt of cinnamylamine, is an organic compound with a range of potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 169.65 g/mol. The compound features an aromatic structure with a double bond between the second and third carbon atoms, which contributes to its reactivity and biological activity. Its synthesis typically involves the reaction of cinnamylamine with hydrochloric acid, enhancing its solubility for biological applications.

1. Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective properties , potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in these conditions .

2. Antibacterial Activity

This compound has demonstrated promising antibacterial activity against various bacterial strains, including some resistant to conventional antibiotics. This characteristic positions it as a candidate for developing new antibiotics amid rising antibiotic resistance. The following table summarizes its antibacterial efficacy against selected strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

3. Anticancer Potential

This compound's derivatives have been investigated for anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. The compound's ability to disrupt cellular processes in malignant cells suggests potential therapeutic applications in oncology .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of NF-κB Pathway : This pathway is crucial in regulating immune responses and inflammation. This compound may modulate pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death, which is particularly relevant for its antibacterial properties .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Study : A study evaluated the neuroprotective effects of cinnamylamine in models of neurodegeneration. Results indicated significant reductions in neuronal death and improvements in cognitive function markers in treated groups compared to controls .

- Antibacterial Efficacy : Research conducted on the antibacterial properties showed that this compound effectively inhibited growth in multi-drug resistant bacterial strains, suggesting its potential role in addressing antibiotic resistance.

特性

IUPAC Name |

3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVYCBQGSIGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-89-0 | |

| Record name | 2-Propen-1-amine, 3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。